molecular formula C16H14F3N3O2 B2855811 2-{[1-(2,6-difluorobenzoyl)piperidin-3-yl]oxy}-5-fluoropyrimidine CAS No. 2034273-91-9

2-{[1-(2,6-difluorobenzoyl)piperidin-3-yl]oxy}-5-fluoropyrimidine

Cat. No.: B2855811
CAS No.: 2034273-91-9
M. Wt: 337.302
InChI Key: NKPHVOZPZCZUDB-UHFFFAOYSA-N
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Description

2-{[1-(2,6-difluorobenzoyl)piperidin-3-yl]oxy}-5-fluoropyrimidine is a versatile chemical compound with a unique structure that allows for diverse applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2,6-difluorobenzoyl)piperidin-3-yl]oxy}-5-fluoropyrimidine typically involves the use of pyrimidinamine derivatives as a template. The synthetic route includes the substitution of the pyridine group for phenyl in pyrimidifen according to bioisosterism principles . The reaction conditions often involve the use of mild and functional group-tolerant reagents, such as those used in Suzuki–Miyaura coupling reactions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The use of scalable and efficient reaction conditions is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2,6-difluorobenzoyl)piperidin-3-yl]oxy}-5-fluoropyrimidine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted compounds.

Scientific Research Applications

2-{[1-(2,6-difluorobenzoyl)piperidin-3-yl]oxy}-5-fluoropyrimidine has a wide range of scientific research applications, including:

    Chemistry: Used in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in material science for the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{[1-(2,6-difluorobenzoyl)piperidin-3-yl]oxy}-5-fluoropyrimidine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • (2R,3S/2S,3R)-2-(2,4-Difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol
  • ®-(3-fluoropyrrolidin-1-yl)(6-((5-(trifluoromethyl)pyridin-2-yl)oxy)quinolin-2-yl)methanone

Uniqueness

2-{[1-(2,6-difluorobenzoyl)piperidin-3-yl]oxy}-5-fluoropyrimidine is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

(2,6-difluorophenyl)-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N3O2/c17-10-7-20-16(21-8-10)24-11-3-2-6-22(9-11)15(23)14-12(18)4-1-5-13(14)19/h1,4-5,7-8,11H,2-3,6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKPHVOZPZCZUDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=C(C=CC=C2F)F)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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